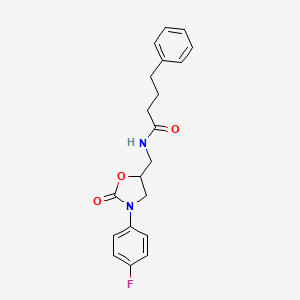

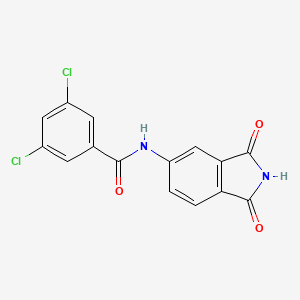

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide involves the strategic assembly of thiazolidinone cores and subsequent modifications. The literature reveals that thiazolidinone scaffolds serve as pivotal synthons for the development of biologically active molecules, utilizing varied substituents at key positions to achieve desired chemical entities. Techniques such as multicomponent reactions and click chemistry are employed to enhance the selectivity, purity, and yield of these compounds, reflecting on the synthetic versatility and utility of thiazolidinone motifs in medicinal chemistry (Sahiba et al., 2020).

Molecular Structure Analysis

Thiazolidinones, including derivatives similar to the compound , feature a five-membered ring containing sulfur and nitrogen atoms, which significantly influences their molecular structure and subsequent biological activity. This heterocyclic core is known for its ability to engage in various chemical interactions, attributed to the electron-rich sulfur and the versatile bonding patterns offered by the nitrogen atom. Structural analyses often involve spectroscopic methods and computational techniques to elucidate the conformation and reactivity of these molecules (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactivity of thiazolidinone derivatives encompasses a range of reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, facilitated by the thiazolidinone core's ability to act as both an electrophile and nucleophile. These reactions are crucial for the further functionalization of the core structure, allowing the introduction of various pharmacophoric features. The inherent chemical properties of these compounds, such as their reactivity towards different chemical reagents, underpin their utility in synthesizing a broad array of derivatives with potential biological activities (Sethi et al., 2020).

Scientific Research Applications

Sulfonamide and Thiazolidinone Derivatives: A Spectrum of Biological Activities

The chemical structure of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide suggests it belongs to the class of sulfonamide and thiazolidinone derivatives, which are known for their broad spectrum of biological activities. The primary sulfonamide moiety is present in many clinically used drugs across various therapeutic categories, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and literature highlight the development of novel sulfonamides with potential applications as selective antiglaucoma drugs, antitumor agents/diagnostic tools, and for treating other diseases due to their privileged structural motif. This suggests a continuous exploration and potential future applications of such compounds in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

The thiazolidine scaffold, specifically thiazolidin-4-ones, is a significant pharmacophore in medicinal chemistry, displaying a wide range of biological activities. These include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Thiazolidine derivatives are recognized for their versatility in synthetic chemistry, allowing for the development of various organic combinations with enhanced pharmacological properties. The exploration of thiazolidine derivatives using green synthesis, multicomponent reactions, and nano-catalysis is a focus area, aiming at the development of multifunctional drugs with improved activity (Sahiba et al., 2020).

Exploring Anticancer and Antimicrobial Potentials

The thiazolidine motif, found in various natural and bioactive compounds, is particularly intriguing for its anticancer and antimicrobial potentials. The structural diversity and pharmacological properties conferred by the sulfur atom at the first position and nitrogen at the third position make thiazolidine derivatives highly prized for drug development. The synthesis of these compounds through diverse methods, including green chemistry approaches, highlights their significance in developing next-generation drug candidates. The optimization of thiazolidine derivatives for more efficient drug agents through structural modification is an ongoing research focus, underscoring the scaffold's importance in the medicinal chemistry domain (Mech, Kurowska, & Trotsko, 2021).

properties

IUPAC Name |

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S2/c21-30(27,28)16-11-9-15(10-12-16)22-18(24)13-23-19(25)17(29-20(23)26)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,24)(H2,21,27,28)/b7-4+,17-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQNVXPKBHMDLU-GUSDSWBTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)